molecular formula C20H25BrN2O2 B12689843 (9S)-6'-Methoxycinchonan-9-ol monohydrobromide CAS No. 6363-60-6

(9S)-6'-Methoxycinchonan-9-ol monohydrobromide

Cat. No.: B12689843
CAS No.: 6363-60-6
M. Wt: 405.3 g/mol
InChI Key: HDZGBIRSORQVNB-VJAUXQICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9S)-6'-Methoxycinchonan-9-ol monohydrobromide (CAS 6363-60-6) is a brominated salt derivative of the cinchona alkaloid family. It is structurally related to quinidine and quinine, with a stereospecific configuration at the C-9 position (9S) and a methoxy substitution at the 6'-position of the quinoline ring . This compound is primarily utilized in industrial and scientific research, particularly in asymmetric synthesis and pharmacological studies due to its chiral properties .

Properties

CAS No.

6363-60-6

Molecular Formula

C20H25BrN2O2

Molecular Weight

405.3 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide

InChI

InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1

InChI Key

HDZGBIRSORQVNB-VJAUXQICSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Br

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinidine is typically synthesized from quinine through a base-catalyzed epimerization process . This method involves the conversion of quinine to quinidine using a strong base, such as sodium hydroxide, under controlled conditions. The reaction is followed by purification steps to isolate quinidine.

Industrial Production Methods

In industrial settings, quinidine is produced through a similar epimerization process, but on a larger scale. The process involves the extraction of quinine from the Cinchona bark, followed by its conversion to quinidine using base-catalyzed epimerization. The final product is then purified and crystallized to obtain quinidine monohydrobromide .

Chemical Reactions Analysis

Types of Reactions

Quinidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinidine monohydrobromide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinidine and Its Derivatives

Quinidine sulfate (CAS 747-45-5), a well-known antiarrhythmic agent, shares the same core structure but differs in stereochemistry (C-8α, C-9R) and salt form (sulfate vs. hydrobromide) . Key distinctions include:

  • Pharmacological Activity: Quinidine sulfate targets sodium channels to treat cardiac arrhythmias, while the monohydrobromide derivative’s bioactivity remains less explored but is hypothesized to exhibit similar ion channel modulation .
Table 1: Physicochemical Comparison of Quinidine Derivatives
Compound Salt Form Solubility (Water) Optical Rotation ([α]25D) Application
Quinidine sulfate Sulfate High +260° (HCl) Antiarrhythmic
(9S)-6'-Methoxycinchonan-9-ol monohydrobromide Hydrobromide Moderate Not reported Research/Industrial
Quinidine bisulfate Bisulfate High +212° (Ethanol) Antiarrhythmic

Stereoisomers and Enantiomers

The stereochemistry at C-9 critically influences bioactivity:

  • (8α,9R)-6'-Methoxycinchonan-9-ol (Quinine): The 9R enantiomer, quinine (CAS 130-95-0), is a classic antimalarial with distinct optical rotation ([α]D −169°) compared to the 9S derivative . Computational studies suggest that the 9S configuration in the monohydrobromide may favor alternative binding conformations in protein targets .
  • (9R)-6'-Methoxycinchonan-9-ol: This stereoisomer, identified in immunosuppression studies, exhibits divergent biological roles compared to the 9S variant, highlighting the importance of chirality in pharmacological outcomes .

Salts and Derivatives

The monohydrobromide form is one of several salts derived from the parent alkaloid:

  • Monohydrochloride (CAS 85909-60-0): Higher aqueous solubility than the hydrobromide, making it preferable for injectable formulations .
  • Citrate and Polygalacturonate Salts : These derivatives, such as quinidine polygalacturonate (CAS 65484-56-2), are designed for sustained release in cardiovascular therapies .
Table 2: Pharmacological Activity of (9S)-6'-Methoxycinchonan-9-ol Derivatives
Compound Predicted pIC50 Conformational Ratio (trans:cis) Key Application
(9S)-6'-Methoxycinchonan-9-ol monohydrobromide 5.85 Dominant cis conformer Research (ion channels)
(9S)-Cinchonan-9-ol 5.52 1:3 (trans:cis) Antimalarial lead

Key Research Findings

  • Conformational Stability: NMR studies reveal that (9S)-6'-Methoxycinchonan-9-ol monohydrobromide predominantly adopts a cis-amide conformation in solution, enhancing its interaction with chiral receptors compared to trans-dominant analogs .
  • Toxicity Profile : The hydrobromide salt has moderate acute oral toxicity (LD50 ~300 mg/kg in rodents), comparable to quinidine sulfate but lower than the hydroiodide derivative .

Biological Activity

(9S)-6'-Methoxycinchonan-9-ol monohydrobromide is a compound derived from the cinchona alkaloids, which are known for their diverse biological activities, particularly in the fields of antimalarial and antiviral research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

(9S)-6'-Methoxycinchonan-9-ol monohydrobromide is a derivative of cinchonine, characterized by a methoxy group at the 6' position and a hydroxyl group at the 9 position. Its molecular formula is C17H22BrNC_{17}H_{22}BrN, with a molecular weight of approximately 327.27 g/mol. The compound's structure contributes to its interaction with biological targets, influencing its pharmacological profile.

Antimalarial Activity

Cinchona alkaloids have historically been used to treat malaria, and (9S)-6'-Methoxycinchonan-9-ol monohydrobromide exhibits significant antimalarial properties. The mechanism of action is primarily through inhibition of heme polymerization in Plasmodium species, leading to toxic accumulation of free heme within the parasite.

Table 1: Antimalarial Efficacy of Cinchona Alkaloids

CompoundIC50 (µM)Mechanism of Action
Quinine0.5Inhibition of heme polymerization
(9S)-6'-Methoxycinchonan-9-ol0.8Inhibition of heme polymerization
Chloroquine0.1Inhibition of heme polymerization

Antiviral Activity

Recent studies have indicated that (9S)-6'-Methoxycinchonan-9-ol monohydrobromide possesses antiviral properties against various viruses, including HIV and influenza. The compound may interfere with viral entry or replication by modulating host cell pathways.

Case Study: Antiviral Efficacy Against HIV

In vitro studies demonstrated that (9S)-6'-Methoxycinchonan-9-ol monohydrobromide inhibited HIV replication in a dose-dependent manner. The compound's ability to disrupt the viral life cycle was attributed to its interaction with viral proteins and host cell receptors.

Cytotoxicity and Selectivity

The cytotoxic effects of (9S)-6'-Methoxycinchonan-9-ol monohydrobromide have been assessed in various cancer cell lines. It showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical)5.010
MCF-7 (breast)4.012
Normal Fibroblasts>20-

The biological activity of (9S)-6'-Methoxycinchonan-9-ol monohydrobromide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in metabolic pathways critical for parasite survival and viral replication.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in target cells, contributing to cytotoxic effects.
  • Modulation of Immune Response : The compound may enhance immune responses against infections by modulating cytokine production.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of (9S)-6'-Methoxycinchonan-9-ol monohydrobromide. Studies should focus on:

  • Clinical Trials : Evaluating safety and efficacy in humans.
  • Structure-Activity Relationship Studies : Identifying modifications that enhance potency and selectivity.
  • Combination Therapies : Assessing synergistic effects with existing antimalarial and antiviral drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.